Nafcillin Penilloic Acid (Mixture of Diastereomers)
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Overview
Description
Nafcillin Penilloic Acid (Mixture of Diastereomers) is a derivative of Sodium Nafcillin Monohydrate, which is commonly used as an antibiotic for treating gram-positive bacterial infections . This compound is characterized by its molecular formula C21H24N2O6S and a molecular weight of 432.49 . It is a white to off-white solid that is slightly soluble in DMSO and methanol .
Preparation Methods
Nafcillin Penilloic Acid (Mixture of Diastereomers) is synthesized from Sodium Nafcillin Monohydrate . The synthetic route involves the reaction of Sodium Nafcillin Monohydrate with specific reagents under controlled conditions to produce the desired diastereomers . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nafcillin Penilloic Acid (Mixture of Diastereomers) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Nafcillin Penilloic Acid (Mixture of Diastereomers) has several scientific research applications. It is used in the field of chemistry for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is used to investigate the effects of antibiotics on bacterial cells and to develop new antibacterial agents . In the industry, it is used as a reference standard for quality control and analytical testing .
Mechanism of Action
The mechanism of action of Nafcillin Penilloic Acid (Mixture of Diastereomers) involves the inhibition of bacterial cell wall synthesis . It forms covalent bonds with penicillin-binding proteins, which are critical for the final transpeptidation process in bacterial cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Nafcillin Penilloic Acid (Mixture of Diastereomers) is unique compared to other similar compounds due to its specific molecular structure and diastereomeric composition . Similar compounds include other penicillin derivatives such as Oxacillin, Cloxacillin, and Dicloxacillin . These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity .
Properties
Molecular Formula |
C21H24N2O6S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4S)-2-[(R)-carboxy-[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C21H24N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15(19(25)26)18-23-16(20(27)28)21(2,3)30-18/h5-10,15-16,18,23H,4H2,1-3H3,(H,22,24)(H,25,26)(H,27,28)/t15-,16-,18?/m0/s1 |
InChI Key |
GKCFPTABPWLZQX-MZQXSQAVSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@@H](C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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